ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate
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Overview
Description
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This compound is known for its unique structure, which includes a cyano group, a phenylacetyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Future Directions
Potential future directions for research on ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate could include further investigation into its synthesis, properties, and potential applications. For example, given the biofilm inhibition properties of a related compound , it could be interesting to explore whether this compound has similar biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 2-(2-cyano-2-phenylacetyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical reactions under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the phenylacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenylacetyl derivatives.
Mechanism of Action
The mechanism of action of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylacetyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-phenylcarbamate: Lacks the cyano and phenylacetyl groups, resulting in different chemical properties and applications.
2-(2-Cyano-2-phenylacetyl)phenyl isocyanate: Contains the isocyanate group instead of the carbamate group, leading to different reactivity and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-18(22)20-16-11-7-6-10-14(16)17(21)15(12-19)13-8-4-3-5-9-13/h3-11,15H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCOTFARWHQJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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